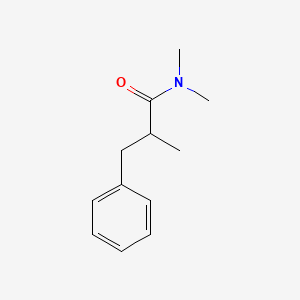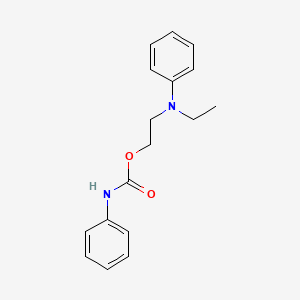
Acetamide, N-1-anthracenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-1-anthracenyl- is an organic compound with the molecular formula C16H13NO It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by an anthracenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-1-anthracenyl- typically involves the reaction of anthracene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Anthracene} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-1-anthracenyl-} + \text{By-products} ]
Industrial Production Methods
In industrial settings, the production of Acetamide, N-1-anthracenyl- involves large-scale reactions using high-purity reagents and advanced catalytic systems. The process is optimized to maximize yield and minimize the formation of unwanted by-products. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-1-anthracenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into anthracenylamines.
Substitution: The anthracenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine are employed under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracenylamines.
Substitution: Substituted anthracenyl derivatives.
Scientific Research Applications
Acetamide, N-1-anthracenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-1-anthracenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler derivative of acetic acid with a hydrogen atom in place of the anthracenyl group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Anthracene: The parent hydrocarbon from which Acetamide, N-1-anthracenyl- is derived.
Uniqueness
Acetamide, N-1-anthracenyl- is unique due to the presence of the anthracenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where the aromatic and conjugated system of anthracene plays a crucial role.
Properties
CAS No. |
63512-12-9 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-anthracen-1-ylacetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-16-8-4-7-14-9-12-5-2-3-6-13(12)10-15(14)16/h2-10H,1H3,(H,17,18) |
InChI Key |
QRIJEPHXWKXBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)
![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)





![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)




![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
